2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Description
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is a complex organic compound that features a benzimidazole core substituted with a 4-chlorophenyl and a nitro group
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5/c1-9(16(21)22)25-19-14-8-12(20(23)24)6-7-13(14)18-15(19)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCRNBJHJVWPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Nitration: The introduction of the nitro group at the 6-position can be achieved using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Chlorination: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification and Hydrolysis: The final step involves the esterification of the benzimidazole derivative with propanoic acid, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-{[2-(4-aminophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid and propanol.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chlorophenyl groups can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid: Lacks the nitro group, which may affect its reactivity and binding properties.
2-{[2-(4-nitrophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid: Contains an additional nitro group, potentially altering its electronic properties and reactivity.
Uniqueness
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is unique due to the presence of both the nitro and chlorophenyl groups, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is a synthetic organic molecule belonging to the benzimidazole class. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H12Cl3N3O3
- Molecular Weight : 448.69 g/mol
- CAS Number : 282523-46-0
Benzimidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid have not been extensively documented; however, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Activity : Many benzimidazole compounds inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could influence signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that a closely related benzimidazole compound exhibited significant antitumor activity in xenograft models, leading to reduced tumor size and improved survival rates in treated mice.
- Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology found that a derivative with a similar structure displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
